molecular formula C22H23N3O B6441215 1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2,2-diphenylethan-1-one CAS No. 2549011-87-0

1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2,2-diphenylethan-1-one

Cat. No.: B6441215
CAS No.: 2549011-87-0
M. Wt: 345.4 g/mol
InChI Key: DSJCLMUOJUIYGQ-UHFFFAOYSA-N
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Description

1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2,2-diphenylethan-1-one is a synthetic organic compound that features a unique combination of azetidine and pyrazole moieties

Properties

IUPAC Name

1-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c1-17-12-23-25(13-17)16-18-14-24(15-18)22(26)21(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,18,21H,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJCLMUOJUIYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2,2-diphenylethan-1-one typically involves multiple steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Azetidine Ring Formation: The azetidine ring is often formed via cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines.

    Coupling of Pyrazole and Azetidine: The pyrazole and azetidine units are then coupled through a nucleophilic substitution reaction, where the pyrazole nitrogen attacks an electrophilic carbon on the azetidine precursor.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2,2-diphenylethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace leaving groups such as halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in DMF for azide substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of azide-substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the effects of azetidine and pyrazole derivatives on biological systems, including their potential as antimicrobial or anticancer agents.

    Chemical Biology: The compound can serve as a probe to investigate biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2,2-diphenylethan-1-one likely involves interactions with specific molecular targets such as enzymes or receptors. The azetidine ring may interact with active sites of enzymes, while the pyrazole moiety could engage in hydrogen bonding or π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2,2-diphenylethan-1-one: can be compared with other azetidine and pyrazole derivatives such as:

Biological Activity

The compound 1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2,2-diphenylethan-1-one is a synthetic organic molecule that incorporates complex structural features, including an azetidine ring and a pyrazole moiety. This compound belongs to a class of derivatives known for their diverse biological activities, particularly in the fields of medicinal and pharmaceutical chemistry.

Structural Overview

The molecular structure can be broken down into key components:

  • Azetidine Ring : A four-membered ring that contributes to the compound's stability and reactivity.
  • Pyrazole Moiety : Known for its biological activity, particularly in anticancer and anti-inflammatory applications.
  • Diphenylethanone Core : Enhances the lipophilicity and potential bioactivity of the compound.

Anticancer Properties

Research has shown that compounds with similar structural motifs exhibit significant anticancer activities. For instance, pyrazole derivatives have been evaluated for their ability to inhibit tumor cell proliferation. A study focusing on pyrazole derivatives indicated that certain compounds demonstrated potent anti-proliferative effects against various human cancer cell lines, including lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells. Some derivatives achieved IC50 values as low as 0.83 μM, indicating strong growth inhibition .

Mechanism of Action :

  • Induction of apoptosis was observed through cell cycle arrest in the G1 phase, with downregulation of cyclin D2 and CDK2.
  • Increased levels of reactive oxygen species (ROS) were noted, contributing to mitochondrial dysfunction and subsequent cell death.

Anti-inflammatory Activity

The pyrazole and azetidine components are also linked to anti-inflammatory effects. Compounds similar to this compound have been reported to reduce inflammation markers in various models, suggesting potential therapeutic applications in inflammatory diseases.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other structurally related compounds:

Compound NameStructural FeaturesBiological Activity
4-Chloro-1H-pyrazolePyrazole ringAntimicrobial
5-Chloro-benzoxazole derivativeBenzoxazole coreAnticancer
Azetidine derivativesAzetidine ringAnti-inflammatory

This table highlights how structural similarities can correlate with specific biological activities, suggesting pathways for further research into the mechanisms of action for this compound.

Case Studies

Several studies have focused on the synthesis and evaluation of pyrazole-containing compounds. Notably:

  • Synthesis and Evaluation : A study synthesized a series of pyrazole-benzimidazole hybrids and evaluated their anti-proliferative activities against cancer cell lines. The results showed that these compounds could induce apoptosis effectively .
  • Mechanistic Insights : Another investigation explored the interaction of similar compounds with specific molecular targets such as kinases, revealing that these interactions could modulate critical signaling pathways involved in cancer progression.

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